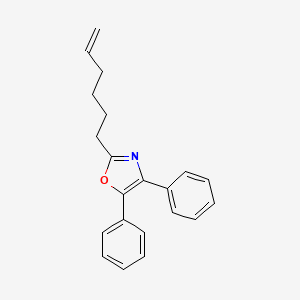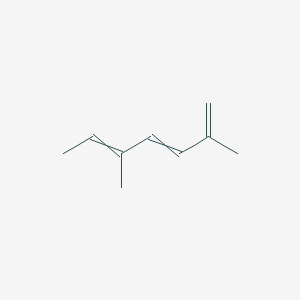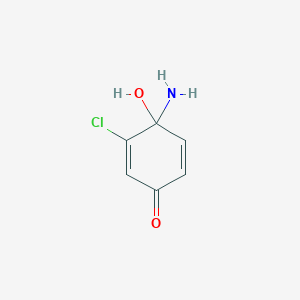
lithium;1-phenyl-N-(1-phenylethyl)methanimine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium;1-phenyl-N-(1-phenylethyl)methanimine is a chemical compound known for its unique structure and properties. It is a Schiff base derived from 2,2-diphenylethan-1-amine and acetophenone
准备方法
The synthesis of lithium;1-phenyl-N-(1-phenylethyl)methanimine involves the reaction of 2,2-diphenylethan-1-amine with acetophenone to form the Schiff base . The reaction is typically carried out in the presence of a solvent containing strong electronegative atoms like oxygen or chlorine, such as alcohols, aldehydes, or carbon tetrachloride . The process is facilitated by photoinduced C=N double bond transfer under irradiation with a mercury ultraviolet lamp . The reaction conditions are mild, usually at room temperature, and the process is highly stereoselective .
化学反应分析
Lithium;1-phenyl-N-(1-phenylethyl)methanimine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include chiral metal complex catalysts, which help achieve high stereoselectivity . The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Lithium;1-phenyl-N-(1-phenylethyl)methanimine has several scientific research applications:
作用机制
The mechanism of action of lithium;1-phenyl-N-(1-phenylethyl)methanimine involves photoinduced C=N double bond transfer . The process begins with the photoexcitation of the Schiff base, followed by coordination to the central metal atom of the chiral catalyst . This creates a stable chiral environment, allowing for selective proton transfer . The strongly electronegative atom of the solvent attracts the active α-hydrogen from the excited Schiff base molecule, forming a negatively charged delocalized π-bond structure . The subsequent proton addition yields a more stable molecular structure .
相似化合物的比较
Lithium;1-phenyl-N-(1-phenylethyl)methanimine can be compared with other Schiff bases derived from similar amines and ketones. Some similar compounds include:
N-(Diphenylmethyl)-1-phenylethan-1-imine: This compound is also derived from 2,2-diphenylethan-1-amine and acetophenone and undergoes similar photoinduced C=N double bond transfer reactions.
N-Benzylideneaniline: Another Schiff base with a similar structure but different reactivity and applications.
N-Salicylideneaniline: A Schiff base derived from salicylaldehyde and aniline, used in various organic synthesis reactions.
This compound stands out due to its high stereoselectivity and mild reaction conditions, making it a valuable compound in asymmetric catalysis and organic synthesis .
属性
CAS 编号 |
89913-64-4 |
|---|---|
分子式 |
C15H14LiN |
分子量 |
215.2 g/mol |
IUPAC 名称 |
lithium;1-phenyl-N-(1-phenylethyl)methanimine |
InChI |
InChI=1S/C15H14N.Li/c1-13(15-10-6-3-7-11-15)16-12-14-8-4-2-5-9-14;/h2-12H,1H3;/q-1;+1 |
InChI 键 |
YVDRTBUDFVZIFD-UHFFFAOYSA-N |
规范 SMILES |
[Li+].C[C-](C1=CC=CC=C1)N=CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


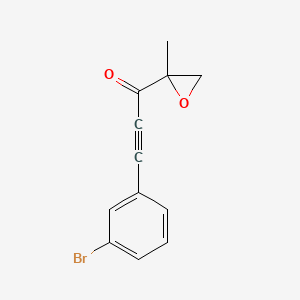
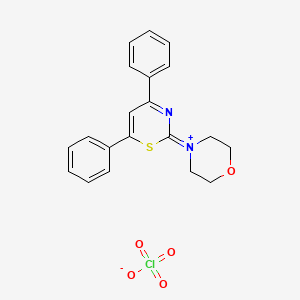
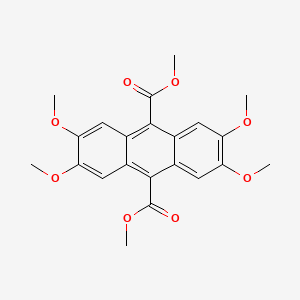
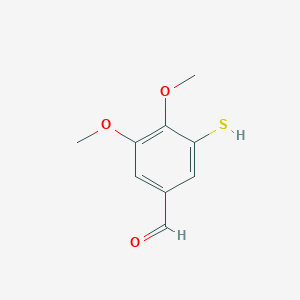

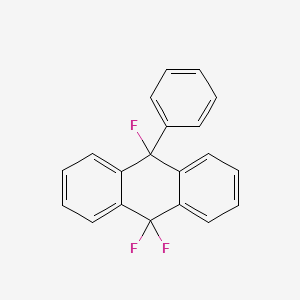
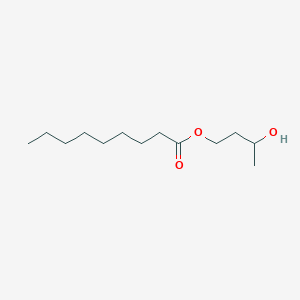
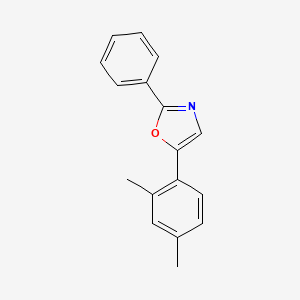
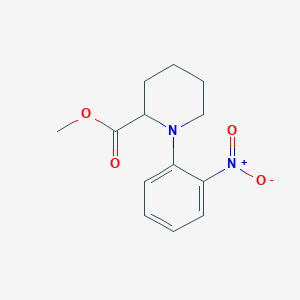
![5-(Propane-1-sulfonyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14389765.png)
![Diethyl [(3-hydroxyanilino)methyl]propanedioate](/img/structure/B14389777.png)
